molecular formula C10H8 B044106 1-ETHENYL-3-ETHYNYLBENZENE CAS No. 114292-48-7

1-ETHENYL-3-ETHYNYLBENZENE

Cat. No.: B044106
CAS No.: 114292-48-7
M. Wt: 128.17 g/mol
InChI Key: SOCMFKKFIYSHNR-UHFFFAOYSA-N
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Description

1-ETHENYL-3-ETHYNYLBENZENE is an organic compound characterized by the presence of an ethynyl group attached to the meta position of a styrene molecule. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-ETHENYL-3-ETHYNYLBENZENE can be synthesized through several methods, including:

    Sonogashira Coupling: This method involves the coupling of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under mild conditions and produces high yields.

    Dehydrohalogenation: This involves the elimination of hydrogen halide from a halogenated precursor, often using a strong base like potassium tert-butoxide.

Industrial Production Methods: Industrial production of this compound often leverages the Sonogashira coupling due to its efficiency and scalability. The process involves:

  • Preparation of the aryl halide precursor.
  • Coupling with acetylene in the presence of palladium and copper catalysts.
  • Purification through distillation or recrystallization to obtain high-purity this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as epoxides or ketones, depending on the oxidizing agent used.

    Reduction: Reduction of this compound typically leads to the formation of ethylbenzene derivatives.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions, often leading to the formation of substituted styrenes.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as organolithium or Grignard reagents are often used.

Major Products:

    Oxidation: Epoxides, ketones.

    Reduction: Ethylbenzene derivatives.

    Substitution: Various substituted styrenes depending on the nucleophile used.

Scientific Research Applications

1-ETHENYL-3-ETHYNYLBENZENE finds applications in several scientific domains:

    Chemistry: Used as a monomer in polymerization reactions to create specialty polymers with unique properties.

    Biology: Employed in the synthesis of bioactive molecules and as a probe in biochemical studies.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its reactive ethynyl group.

Mechanism of Action

The mechanism by which 1-ETHENYL-3-ETHYNYLBENZENE exerts its effects is largely dependent on its reactivity. The ethynyl group can participate in various chemical reactions, facilitating the formation of new bonds and structures. This reactivity is harnessed in polymerization processes and in the synthesis of complex organic molecules. The molecular targets and pathways involved are typically those that interact with the ethynyl group, leading to the formation of new chemical entities.

Comparison with Similar Compounds

    Styrene: Lacks the ethynyl group, making it less reactive in certain types of chemical reactions.

    p-Ethynylstyrene: Similar structure but with the ethynyl group in the para position, leading to different reactivity and applications.

    o-Ethynylstyrene: Ethynyl group in the ortho position, which also affects its chemical behavior and uses.

Uniqueness of 1-ETHENYL-3-ETHYNYLBENZENE: this compound is unique due to the position of the ethynyl group, which imparts distinct reactivity and properties compared to its ortho and para counterparts. This makes it particularly valuable in specific synthetic applications where the meta position is advantageous.

Properties

CAS No.

114292-48-7

Molecular Formula

C10H8

Molecular Weight

128.17 g/mol

IUPAC Name

1-ethenyl-3-ethynylbenzene

InChI

InChI=1S/C10H8/c1-3-9-6-5-7-10(4-2)8-9/h1,4-8H,2H2

InChI Key

SOCMFKKFIYSHNR-UHFFFAOYSA-N

SMILES

C=CC1=CC(=CC=C1)C#C

Canonical SMILES

C=CC1=CC(=CC=C1)C#C

Synonyms

Benzene, 1-ethenyl-3-ethynyl- (9CI)

Origin of Product

United States

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